molecular formula C18H18N4O3 B8118179 JH295 (hydrate)

JH295 (hydrate)

Cat. No.: B8118179
M. Wt: 338.4 g/mol
InChI Key: VOLCEBRQTPWZDM-CHHCPSLASA-N
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Description

JH295 (hydrate) is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2). This compound is known for its ability to inhibit cellular Nek2 through the alkylation of cysteine 22. JH295 (hydrate) is inactive against other mitotic kinases such as cyclin-dependent kinase 1, Aurora B kinase, or polo-like kinase 1, and does not interfere with bipolar spindle assembly or the spindle assembly checkpoint .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH295 (hydrate) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The key steps include:

    Formation of the core structure: This involves the synthesis of the indole-based core through a series of condensation and cyclization reactions.

    Introduction of the alkyne group: The alkyne group is introduced through a coupling reaction, which is essential for the compound’s activity in click chemistry reactions.

    Hydration: The final step involves the hydration of the compound to form JH295 (hydrate).

Industrial Production Methods

Industrial production of JH295 (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

JH295 (hydrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Typically involves the use of alkylating agents under mild conditions.

    Click Chemistry: Requires copper catalysts and azide-containing molecules under controlled conditions.

Major Products

    Alkylation: The major product is the alkylated Nek2 enzyme.

    Click Chemistry: The major products are the triazole derivatives formed from the cycloaddition reaction.

Scientific Research Applications

JH295 (hydrate) has several scientific research applications, including:

Mechanism of Action

JH295 (hydrate) exerts its effects by irreversibly inhibiting Nek2 through the alkylation of cysteine 22. This inhibition prevents Nek2 from phosphorylating its target proteins, which are essential for centrosome separation and bipolar spindle assembly during mitosis. As a result, the compound disrupts cell division in cancer cells, leading to reduced proliferation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Nek2 Inhibitors: Other inhibitors of Nek2 include compounds such as AZD4877 and BI 2536, which also target mitotic kinases but with different selectivity profiles.

    Click Chemistry Reagents: Similar compounds used in click chemistry include azide-containing molecules and other alkyne-functionalized reagents.

Uniqueness

JH295 (hydrate) is unique due to its high selectivity for Nek2 and its irreversible mode of inhibition. Unlike other Nek2 inhibitors, JH295 (hydrate) does not affect other mitotic kinases, making it a valuable tool for studying Nek2-specific pathways and functions .

Properties

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCEBRQTPWZDM-CHHCPSLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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